(3R)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile
Description
(3R)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile is a chiral nitrile derivative characterized by:
- A stereogenic center at the 3R position with an amino group.
- A substituted phenyl ring featuring 2-fluoro and 5-(trifluoromethyl) groups.
- A propanenitrile backbone, contributing to its electron-withdrawing properties.
This compound’s structural uniqueness lies in its trifluoromethyl-fluorophenyl motif, which enhances lipophilicity and metabolic stability, and the nitrile group, which serves as a versatile functional group for synthetic modifications .
Properties
Molecular Formula |
C10H8F4N2 |
|---|---|
Molecular Weight |
232.18 g/mol |
IUPAC Name |
(3R)-3-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8F4N2/c11-8-2-1-6(10(12,13)14)5-7(8)9(16)3-4-15/h1-2,5,9H,3,16H2/t9-/m1/s1 |
InChI Key |
CEHLMQUQNUJNJX-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)[C@@H](CC#N)N)F |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(CC#N)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic precursor, such as 2-fluoro-5-(trifluoromethyl)benzaldehyde.
Formation of Intermediate: The aldehyde undergoes a nucleophilic addition reaction with a cyanide source, such as sodium cyanide, to form the corresponding cyanohydrin.
Amination: The cyanohydrin is then subjected to reductive amination using an appropriate amine, such as ammonia or a primary amine, in the presence of a reducing agent like sodium borohydride.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the desired (3R)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
(3R)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
The 2-fluoro-5-(trifluoromethyl)phenyl group distinguishes the target compound from analogs. Key comparisons include:
- The 5-CF₃ group enhances electron-withdrawing effects, increasing acidity of adjacent protons compared to the 3-CF₃ position in etrasimod .
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group increases logP (lipophilicity) in all compounds, but the target compound’s smaller size (~268 g/mol) likely improves membrane permeability compared to etrasimod (631.69 g/mol) .
- Solubility : The nitrile group in the target compound reduces water solubility compared to etrasimod’s arginine salt, which is formulated for enhanced aqueous solubility .
Stereochemical Considerations
The 3R configuration of the amino group in the target compound contrasts with the (2S,3R,4S,5S)-pentahydroxyhexanoyl stereochemistry in the patent example (). This stereospecificity may influence biological activity, as seen in etrasimod’s selective sphingosine-1-phosphate (S1P) receptor modulation, which relies on precise stereochemistry .
Biological Activity
(3R)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile is a compound of interest in medicinal chemistry, particularly due to its structural features that include a trifluoromethyl group. This compound is part of a broader class of fluorinated compounds that have shown significant biological activity, including potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H10F4N2
- Molecular Weight : 252.21 g/mol
The presence of the trifluoromethyl group is notable for its electron-withdrawing properties, which can enhance the lipophilicity and metabolic stability of the compound.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often act as inhibitors in enzyme pathways, particularly those involved in neurotransmitter uptake and metabolic processes.
- Inhibition of Enzyme Activity : The trifluoromethyl group has been associated with increased potency in inhibiting enzymes such as monoamine oxidase and others involved in neurotransmitter regulation .
- Selectivity : Studies suggest that modifications to the phenyl ring, such as the introduction of fluorine atoms, can lead to enhanced selectivity towards specific biological targets, reducing off-target effects .
Pharmacological Studies
Recent pharmacological studies have demonstrated the efficacy of related compounds in preclinical models:
- Antidepressant Activity : Compounds similar to this compound have shown potential antidepressant effects through serotonin reuptake inhibition, leading to increased serotonin levels in synaptic clefts .
- Neuroprotective Effects : Some studies indicate that these compounds may exhibit neuroprotective properties by modulating neuroinflammatory pathways, which could be beneficial in treating neurodegenerative diseases .
Study 1: Antidepressant Efficacy
A study conducted on a series of aminopyrazole derivatives, including variations of this compound, revealed significant antidepressant-like behavior in animal models. The study highlighted the role of the trifluoromethyl group in enhancing receptor binding affinity and selectivity for serotonin transporters .
Study 2: Neuroprotective Properties
In another investigation focusing on neuroprotection, researchers found that compounds with similar structural motifs provided significant protection against oxidative stress-induced neuronal death. The findings suggested that the presence of fluorinated groups could enhance the stability and efficacy of these compounds under physiological conditions .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C11H10F4N2 |
| Molecular Weight | 252.21 g/mol |
| Key Biological Activities | Enzyme inhibition, Antidepressant effects, Neuroprotection |
| Study | Findings |
|---|---|
| Antidepressant Efficacy | Enhanced serotonin uptake inhibition |
| Neuroprotective Properties | Protection against oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
